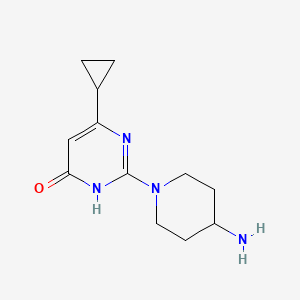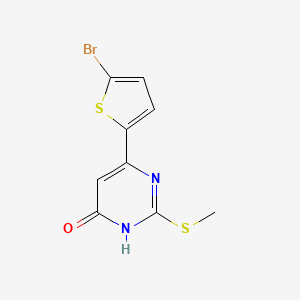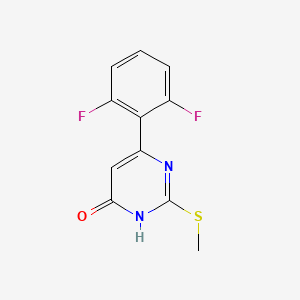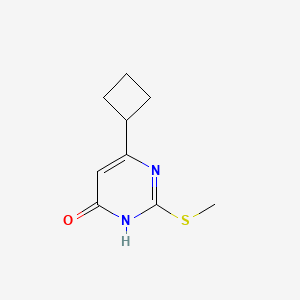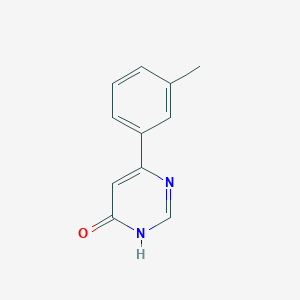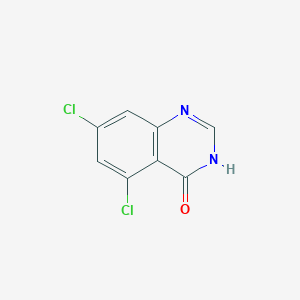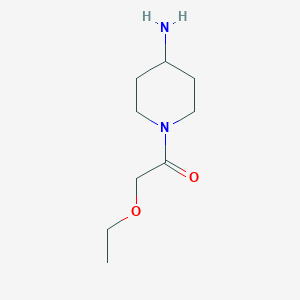
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
Piperidines, which “1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (4-aminopiperidin-1-yl)phenylmethanone, include a density of 1.1±0.1 g/cm3, boiling point of 355.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Myelostimulatory Activity
A study on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives revealed that these compounds exhibit anesthetic, local anesthetic, spasmolytic, immunosuppressive, and notably, myelostimulatory activities. The ester complexes of these derivatives demonstrated higher myelostimulatory activities compared to the standard drug levamisole, indicating their potential as novel therapeutic agents for stimulating bone marrow activity (Iskakova et al., 2014).
Supramolecular Inclusion Complexes
Another investigation focused on the supramolecular inclusion complexes with β-cyclodextrin of certain piperidine derivatives. This study highlighted the interactions between these compounds and β-cyclodextrin, suggesting implications for drug delivery and stability (Seilkhanov et al., 2016).
Antibacterial Leads
A research effort extended the N-linked aminopiperidine class to the mycobacterial gyrase domain, designing derivatives with potent antibacterial activities. One compound demonstrated significant inhibition against Mycobacterium tuberculosis DNA gyrase enzyme, suggesting a pathway for developing new antibacterial agents (Bobesh et al., 2014).
Stereochemistry and Biological Activity
The stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones was explored, providing insights into the synthesis and potential biological applications of these derivatives (Praliev et al., 1986).
Dopamine D4 Receptor Affinity
Research into substituted 4-aminopiperidine compounds revealed high in vitro affinity and selectivity for the human dopamine D4 receptor. This discovery opens up possibilities for the development of novel drugs targeting neuropsychiatric disorders (Schlachter et al., 1997).
ASK1 Inhibitors
Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine were identified as potent ASK1 inhibitors. These compounds are useful in treating inflammation and pain, with potential applications in osteoarthritis and neuropathic pain treatment (Norman, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRANJDDDDJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



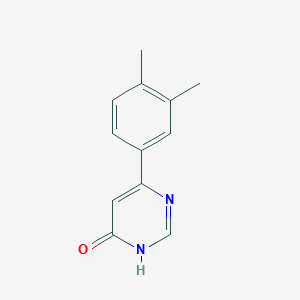
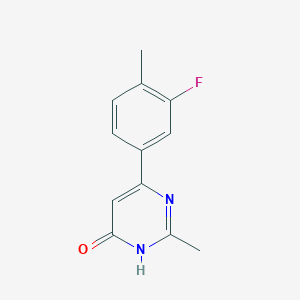
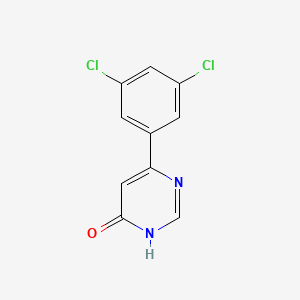
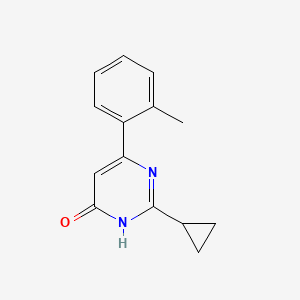
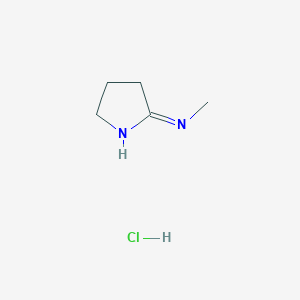
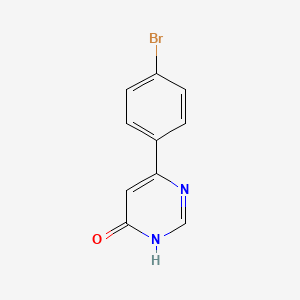
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
